![molecular formula C6H3IN2O4 B2563404 2,6-Dinitro-iodobenzene CAS No. 26516-42-7](/img/structure/B2563404.png)
2,6-Dinitro-iodobenzene
Overview
Description
2,6-Dinitro-iodobenzene is a chemical compound with the molecular formula C6H3IN2O4 . It is an aromatic compound that contains iodine and nitro groups attached to a benzene ring .
Synthesis Analysis
The synthesis of 2,6-Dinitro-iodobenzene involves two stages . The first stage is the diazotization of 2,6-dinitroaniline with sulfuric acid, acetic acid, and sodium nitrite . The second stage involves the reaction of the diazonium salt with potassium iodide in water, resulting in the formation of 2,6-Dinitro-iodobenzene .Molecular Structure Analysis
The molecular structure of 2,6-Dinitro-iodobenzene consists of a benzene ring with iodine and nitro groups attached to it . The molecular weight of this compound is 294.00300 .Scientific Research Applications
Synthesis and Compound Analysis : Hoefnagel et al. (2010) studied the nitration of 2-nitro-1,4-di-t-butylbenzene, which led to the isolation of 2,6-dinitro-1,4-di-t-butylbenzene. They provided comprehensive data on dipole moments, ultraviolet, infrared, and NMR data of the isomers and discussed certain aspects of their findings (Hoefnagel et al., 2010).
Optical Spectra Analysis : Nelsen et al. (2005) examined the optical spectra of dinitroaromatic radical anions, including 2,6-dinitro naphthalene and 2,6-dinitroanthracene. Their study highlighted delocalized charge distribution in these compounds, which is significant in understanding their electronic properties (Nelsen et al., 2005).
Chemical Reactions and Synthesis : Garve et al. (2014) discussed the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride, showing how this process yields ring-opened products with chlorine atoms. This study contributes to the broader understanding of chemical reactions involving iodobenzene derivatives (Garve et al., 2014).
Charge Localization in Radical Anions : Telo et al. (2011) investigated the radical anions of m-dinitrobenzenes, including 2,6-dinitrotoluene, focusing on charge localization. This study provides insights into the electronic structure of these compounds (Telo et al., 2011).
Iodobenzene in Organic Synthesis : Yamamoto et al. (2006) studied the synthesis of highly substituted iodobenzenes through a silver-catalyzed process. Their research contributes to the field of organic synthesis and the applications of iodobenzene compounds (Yamamoto et al., 2006).
Mechanism of Action
Target of Action
The primary targets of 2,6-Dinitro-iodobenzene are tubulin proteins in plants and protists . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton .
Mode of Action
2,6-Dinitro-iodobenzene acts as a microtubule inhibitor . It binds to tubulin proteins, disrupting their ability to form microtubules . This disruption affects the mitotic process, leading to an increase in the percentage of cells in arrested metaphase .
Biochemical Pathways
The action of 2,6-Dinitro-iodobenzene primarily affects the cell division pathway. By inhibiting the formation of microtubules, it disrupts the normal progression of mitosis . This disruption can lead to abnormal cell growth and division, which may result in the death of the cell .
Pharmacokinetics
Similar compounds are known to be absorbed or adsorbed by the roots due to the proximity of the roots to the herbicide . Translocation from the root to the top is minimal . When a dinitroaniline was found in the plant, the parent compound was the major product present with metabolites equal to 5% or less .
Result of Action
The action of 2,6-Dinitro-iodobenzene results in a disruption of normal cell growth and division. This is due to its effect on the formation of microtubules, which are essential for these processes . Cells affected by 2,6-Dinitro-iodobenzene may exhibit abnormal growth patterns, including swelling of the root tip and the development of multinucleate cells .
Action Environment
The action of 2,6-Dinitro-iodobenzene can be influenced by various environmental factors. For example, the compound’s efficacy can be affected by the proximity of the roots to the herbicide . Additionally, the compound’s stability and action may be influenced by factors such as soil composition, temperature, and moisture levels .
properties
IUPAC Name |
2-iodo-1,3-dinitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNOEYZGLYTFIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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